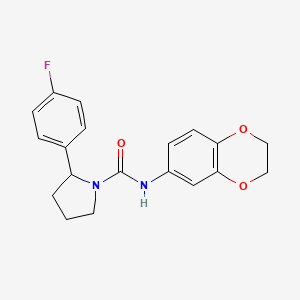
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. The compound is known for its high potency and selectivity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective agonist for the CB1 receptor, which is one of two main cannabinoid receptors in the body. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. Activation of the CB1 receptor by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide leads to a cascade of downstream effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the regulation of gene expression. These effects contribute to the analgesic, anti-tumor, and neuroprotective effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent in a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system, which is involved in a wide range of physiological processes. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide is its potential for abuse and dependence, which may limit its use in certain populations.
Direcciones Futuras
There are a number of future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide, including further preclinical and clinical studies to evaluate its safety and efficacy in a variety of conditions. Additionally, future studies may focus on the development of novel analogues of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to better understand the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes, which will be critical for the development of safe and effective therapeutic agents.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting intermediate with pyrrolidinecarboxamide. Another method involves the reaction of 4-fluorobenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with pyrrolidinecarboxylic acid. Both methods require careful control of reaction conditions and purification steps to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential medical applications in a number of areas, including pain management, cancer treatment, and neurological disorders. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have potent analgesic effects, with greater efficacy than morphine in some animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have anti-tumor effects in vitro, with potential applications in cancer therapy. In neurological disorders, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-1-pyrrolidinecarboxamide has been studied for its potential to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, and mood.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMYXKKPZFOTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
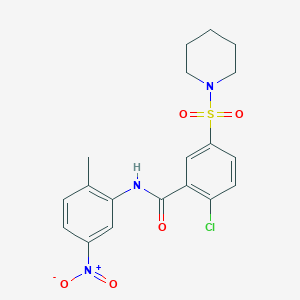
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
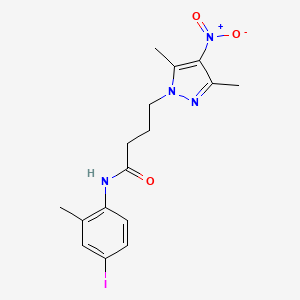
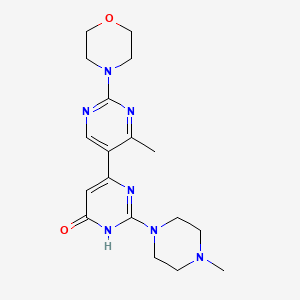
![1-acetyl-5-[(2-hydroxy-7-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6123290.png)

![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
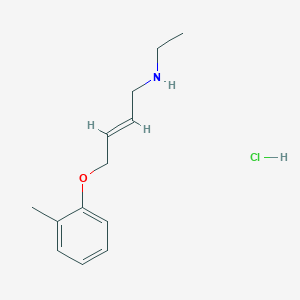
![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)